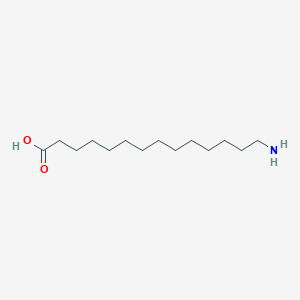

14-aminotetradecanoic Acid

Description

Contextual Significance within Amino Acid and Fatty Acid Chemistry

As a long-chain ω-amino acid, 14-aminotetradecanoic acid is a hybrid molecule exhibiting characteristics of both its constituent functional groups. The presence of a terminal amine group on a fatty acid backbone imparts amphipathic properties, allowing it to interact with both polar and non-polar environments. This dual nature is central to its role in various research applications.

In the realm of amino acid chemistry, it is considered a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids that are incorporated into proteins during translation. srbce.org Its long aliphatic chain distinguishes it from typical amino acids, leading to unique conformational and self-assembly behaviors.

From a fatty acid perspective, it is a saturated fatty acid derivative. wikipedia.org Fatty acids are carboxylic acids with long aliphatic chains and are fundamental components of lipids. wikipedia.org The addition of the amino group at the omega (ω) position, the carbon furthest from the carboxyl group, significantly alters its chemical behavior compared to its non-aminated counterpart, myristic acid (tetradecanoic acid).

Historical Perspectives on Long-Chain ω-Amino Acid Research

Research into long-chain ω-amino acids has been driven by their potential as monomers for the synthesis of polyamides, a class of polymers with wide-ranging industrial applications. The ability of these molecules to undergo polycondensation, where the amino group of one molecule reacts with the carboxyl group of another, leads to the formation of long polymer chains with repeating amide linkages.

Historically, the focus of fatty acid research has been on aspects like their role in human nutrition and as precursors for various bioactive molecules. scirp.orgfrontiersin.org The study of ω-amino fatty acids represents a specialized niche within this broader field, with early investigations centered on their synthesis and polymerization. More recently, the focus has expanded to include their potential biological activities and applications in materials science.

Fundamental Research Questions Pertaining to this compound

The unique structure of this compound has given rise to several fundamental research questions that are actively being explored:

Self-Assembly and Supramolecular Chemistry: How does the interplay between the hydrophilic amino and carboxyl groups and the hydrophobic alkyl chain dictate the self-assembly of this compound in different solvents and at interfaces? This is crucial for its potential use in nanomaterials and drug delivery systems.

Polymerization and Material Properties: What are the precise conditions required for the controlled polymerization of this compound, and how do these conditions influence the properties of the resulting polyamides, such as their thermal stability, mechanical strength, and crystallinity? snu.ac.kr

Biological Activity: What are the specific biological activities of this compound? Research has indicated its potential as an antioxidant, capable of scavenging free radicals. srbce.orgnih.gov Further studies are needed to elucidate the mechanisms behind these activities and to explore other potential therapeutic applications. For instance, it has been shown to exhibit antioxidant properties and protect against cellular damage caused by xenobiotics. srbce.orgnih.gov

Synthesis and Derivatization: What are the most efficient and stereoselective synthetic routes to produce this compound and its derivatives? researchgate.net Developing novel synthetic methodologies is key to accessing a wider range of related compounds for further research.

A significant area of research involves the incorporation of long-chain amino acids like a β-aminotetradecanoic acid residue into antimicrobial peptides, such as iturin A2. core.ac.ukresearchgate.net This highlights the interest in understanding how these fatty amino acid components influence the structure and biological function of larger biomolecules. core.ac.ukresearchgate.net

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H29NO2 | nih.govangelpharmatech.comachemblock.comchemspider.com |

| Molecular Weight | 243.39 g/mol | achemblock.comfluorochem.co.uknih.gov |

| CAS Number | 17437-20-6 | angelpharmatech.comachemblock.com |

| IUPAC Name | This compound | achemblock.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 95% - 98% | achemblock.comfluorochem.co.uk |

Structure

3D Structure

Properties

IUPAC Name |

14-aminotetradecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(16)17/h1-13,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTNRXKFJNGFRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCC(=O)O)CCCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 14 Aminotetradecanoic Acid and Its Analogues

Chemo-Synthetic Routes

Chemo-synthetic approaches provide versatile and scalable methods for producing 14-aminotetradecanoic acid and its analogues. These routes typically begin with readily available starting materials and employ well-established organic transformations.

Multi-Step Conversions from Halogenated or Hydroxylated Alkanes

One of the most direct strategies for synthesizing ω-amino acids involves the derivatization of long-chain α,ω-bifunctional alkanes, such as those containing terminal halide and carboxylic acid functionalities or their precursors.

The Gabriel synthesis is a classic and highly effective method for the preparation of primary amines from primary alkyl halides, effectively preventing the common issue of over-alkylation. byjus.commasterorganicchemistry.com This strategy is readily adaptable for the synthesis of this compound, typically starting from a 14-halotetradecanoic acid derivative.

The process involves three main steps:

Deprotonation of Phthalimide (B116566): Phthalimide is treated with a base, such as potassium hydroxide (B78521) (KOH) or potassium hydride (KH), to form the potassium phthalimide salt. masterorganicchemistry.com The nitrogen proton in phthalimide is acidic due to the two adjacent electron-withdrawing carbonyl groups, which stabilize the resulting anion through resonance. byjus.com

Nucleophilic Substitution: The resulting phthalimide anion acts as a potent nucleophile and reacts with a 14-halotetradecanoic acid ester (e.g., methyl 14-bromotetradecanoate) via an SN2 reaction. This step forms the N-alkylated phthalimide intermediate. The bulky nature of the phthalimide group and the delocalization of the nitrogen's lone pair into the carbonyls prevent further alkylation. masterorganicchemistry.com

Deprotection: The final primary amine is liberated from the N-alkyl phthalimide intermediate. This is commonly achieved by hydrazinolysis (the Ing-Manske procedure), where the addition of hydrazine (B178648) (N2H4) cleaves the phthalimide group to yield the desired primary amine and the stable phthalhydrazide (B32825) byproduct. masterorganicchemistry.com Alternatively, acidic or basic hydrolysis can be employed. byjus.com

| Step | Reactant 1 | Reactant 2 | Reagent/Conditions | Product |

| 1 | Phthalimide | Potassium Hydroxide | Ethanol, Reflux | Potassium Phthalimide |

| 2 | Potassium Phthalimide | Methyl 14-bromotetradecanoate | DMF, Heat | Methyl 14-(phthalimido)tetradecanoate |

| 3 | Methyl 14-(phthalimido)tetradecanoate | Hydrazine Hydrate | Ethanol, Reflux | This compound |

| 4 | Final Product from Step 3 | Aqueous HCl | Heat | Followed by neutralization |

This table represents a typical reaction sequence for the Gabriel synthesis of the target compound.

Alternative strategies involve the use of orthogonal protecting groups and oxidation reactions. In this context, a bifunctional C14 precursor containing a protected amine and a terminal alcohol can be utilized. The synthesis proceeds by oxidizing the alcohol to a carboxylic acid, followed by the deprotection of the amino group.

A key aspect of this approach is the choice of an amine protecting group that is stable under the conditions required for oxidizing the terminal alcohol. For instance, the tert-butyloxycarbonyl (Boc) group is a common choice. The synthetic sequence would be:

Protection of the amine on a molecule like 14-amino-1-tetradecanol.

Oxidation of the terminal hydroxyl group to a carboxylic acid using reagents such as Jones reagent (CrO3/H2SO4) or a milder two-step process like a Swern or Dess-Martin oxidation followed by a Pinnick oxidation.

Deprotection of the amino group. For a Boc-protected amine, this is typically achieved under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. mdpi.com

Another approach involves specialized protecting groups that are removed via oxidation. For example, a 1,3-dithiane-based group like dM-Dmoc can be used. This group is stable to acidic and basic conditions but can be removed oxidatively with reagents such as hydrogen peroxide and an ammonium (B1175870) molybdate (B1676688) catalyst, followed by treatment with a weak base. beilstein-journals.org This allows for a different orthogonality in complex multi-step syntheses.

Olefin Metathesis-Driven Pathways

Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. wikipedia.org This reaction, catalyzed by metal alkylidene complexes (e.g., Grubbs' or Schrock's catalysts), can be employed to construct the C14 backbone of the target molecule from smaller, unsaturated precursors. princeton.edu

Cross-metathesis (CM) involves the reaction between two different olefins to create new olefinic products. organic-chemistry.org For the synthesis of a this compound precursor, this strategy can be applied by reacting an unsaturated fatty acid ester with a smaller olefin carrying a nitrogen-containing functional group.

A practical example involves the cross-metathesis of methyl 10-undecenoate with acrylonitrile (B1666552). wur.nl Methyl 10-undecenoate is derived from castor oil, a renewable resource. The reaction, typically catalyzed by a second-generation Grubbs or Hoveyda-Grubbs catalyst, joins the two molecules. This key C-C bond-forming step produces a mixture of (E)- and (Z)-isomers of methyl 14-cyano-2-tetradecenoate. The reaction is driven forward by the release of ethylene (B1197577) gas, a volatile byproduct. wur.nl The nitrile group in acrylonitrile serves as a stable and convenient precursor to the primary amine functionality.

| Substrate 1 | Substrate 2 | Catalyst (Example) | Solvent | Product (Unsaturated Precursor) |

| Methyl 10-undecenoate | Acrylonitrile | Grubbs' 2nd Gen. Catalyst | Toluene | Methyl 14-cyano-2-tetradecenoate |

| Methyl 9-decenoate | 5-aminopent-1-ene (N-protected) | Hoveyda-Grubbs 2nd Gen. | Dichloromethane | N-protected Methyl 14-aminotetradec-9-enoate |

This table illustrates potential cross-metathesis reactions for synthesizing precursors to the target compound.

Following the cross-metathesis reaction, the resulting unsaturated cyano-ester must be converted to the final saturated amino acid. This transformation is typically achieved in a one- or two-step process involving hydrogenation.

Using the precursor from the reaction of methyl 10-undecenoate and acrylonitrile, a catalytic hydrogenation step is employed. Under hydrogen pressure and in the presence of a suitable catalyst, such as Raney nickel, palladium on carbon (Pd/C), or rhodium complexes, two transformations occur simultaneously or sequentially:

Hydrogenation of the Alkene: The carbon-carbon double bond within the tetradecenoate backbone is reduced to a single bond.

Reduction of the Nitrile: The nitrile group (-C≡N) is reduced to a primary amine (-CH2-NH2).

This hydrogenation effectively saturates the carbon chain and installs the terminal amino group in a single, efficient step, yielding the target this compound (after hydrolysis of the methyl ester). wur.nl This combination of cross-metathesis followed by hydrogenation represents a highly convergent and atom-economical route to long-chain ω-amino acids. wur.nlnih.gov

Stereoselective Synthesis of Chiral Isomers

The precise spatial arrangement of functional groups is crucial for the biological activity of many complex molecules. Stereoselective synthesis enables the preparation of specific chiral isomers of aminotetradecanoic acid, ensuring that the desired biological efficacy is achieved.

Iturinic acid, a (R)-β-aminotetradecanoic acid, is a key component of the iturin family of antifungal lipopeptides. Its synthesis has been a target of several enantioselective strategies. One notable approach begins with dodecanoyl chloride and involves the enantioselective reduction of an ynone to a propargylic alcohol, which is then converted into a protected propargylic amine. The final iturinic acid is obtained after transforming a (phenylseleno)acetylene intermediate into the carboxylic acid group and removing the nitrogen protecting group nih.govtudelft.nl.

Another effective method utilizes homochiral lithium amides as chiral auxiliaries. This strategy involves a diastereoselective conjugate addition of the lithium amide to an α,β-unsaturated ester. For example, the synthesis of both (R)- and (S)-isomers of iturinic acid can be achieved by reacting an appropriate α,β-unsaturated ester with the corresponding enantiomeric lithium amides. The subsequent steps involve the removal of the chiral auxiliary, protection of the amine (e.g., as a Boc or Fmoc derivative), and saponification of the ester to yield the final β-amino acid with excellent enantioselectivity researchgate.net.

| Method | Key Reagents/Steps | Stereochemical Control | Outcome |

| Ynone Reduction | Dodecanoyl chloride, Enantioselective reduction, (Phenylseleno)acetylene intermediate | Enantioselective reduction of ynone | (R)-3-Aminotetradecanoic acid (Iturinic Acid) nih.govtudelft.nl |

| Chiral Auxiliary | α,β-unsaturated ester, Homochiral lithium amides | Diastereoselective conjugate addition | Boc- and Fmoc-protected (R)- and (S)-iturinic acid researchgate.net |

The chiral pool provides readily available and enantiomerically pure starting materials, such as amino acids, which can be converted into more complex chiral molecules. Aspartic acid is a versatile starting material for the synthesis of enantiomerically pure β-amino acids.

A synthetic route leveraging aspartic acid involves converting it into a tosylate derivative after reduction of the α-carboxylic acid. The key step is the addition of an organocuprate, which introduces the long alkyl chain. This method has been successfully applied to the enantiospecific synthesis of the n-C14 isomer of iturinic acid, suitably protected for subsequent use in peptide synthesis tudelft.nl.

Another strategy employs a Weinreb amide derivative of L-aspartic acid. A Grignard reaction with an appropriate organomagnesium bromide, followed by a reduction step, yields the desired chiral β-amino acid derivative. This approach effectively preserves the stereochemical integrity of the original L-aspartic acid starting material nih.gov. These methods demonstrate the utility of leveraging the inherent chirality of natural amino acids to construct complex, non-natural amino acid structures.

| Starting Material | Key Transformation | Reagents | Advantage |

| L-Aspartic Acid | Organocuprate addition | Tosylate derivative, Organocuprate | Enantiospecific synthesis of β-amino acids tudelft.nl |

| L-Aspartic Acid | Grignard reaction | Weinreb amide derivative, Grignard reagent | Preservation of stereochemistry nih.gov |

Biocatalytic and Chemoenzymatic Synthetic Approaches

Biocatalysis offers a powerful alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. Chemoenzymatic approaches combine the strengths of both chemical and enzymatic transformations to create efficient and novel synthetic routes.

Recent innovations in biocatalysis include the development of one-pot, whole-cell cascade reactions that combine multiple enzymatic steps. A notable example is the synthesis of long-chain aliphatic amines from renewable fatty acids. This process utilizes a cascade of three enzymes within a whole-cell system: an alcohol dehydrogenase (ADH), an engineered amine transaminase (ATA), and a photoactivated decarboxylase from Chlorella variabilis (Cv-FAP) tudelft.nlresearchgate.netnih.gov.

The Cv-FAP enzyme uses blue light to catalyze the decarboxylation of fatty acids to produce C-1 shortened alkanes tudelft.nlresearchgate.net. This photoenzymatic step can be integrated into cascades to produce valuable chemicals. For instance, oleic acid has been converted to 9-aminoheptadecane through this whole-cell system, achieving high conversion rates tudelft.nlnih.gov. While not directly producing this compound, this technology demonstrates a viable strategy for converting long-chain fatty acids into corresponding long-chain amino compounds, representing a significant step towards the sustainable synthesis of such molecules.

Enzymes, particularly transaminases, are highly effective for the stereoselective introduction of amino groups. In the previously mentioned whole-cell photoenzymatic cascade, an engineered amine transaminase from Vibrio fluvialis (Vf-ATA) is responsible for the amination step, converting a ketone intermediate into the final chiral amine tudelft.nlnih.gov. The use of engineered transaminases allows for control over stereoselectivity and substrate scope.

The combination of enzymatic and chemical reactions in a one-pot synthesis, known as a chemoenzymatic approach, is a powerful strategy for producing non-canonical amino acids nih.gov. For instance, enzymatic transamination can be used to form an imino acid, which is then hydrogenated in the same pot using a chemical catalyst like PtO₂ to yield cyclic amino acids with high diastereoselectivity nih.gov. This synergy between biocatalysis and chemical catalysis opens up pathways to complex amino acid structures that would be difficult to access by either method alone.

The natural biosynthesis of molecules containing β-amino fatty acids provides a blueprint for developing synthetic strategies. Iturin A, produced by various Bacillus species, is synthesized by non-ribosomal peptide synthetases (NRPSs) nih.gov. The biosynthesis of the β-amino fatty acid component of iturin has been studied by feeding Bacillus subtilis with 14C-labelled precursors. These studies showed that precursors like sodium acetate (B1210297) and palmitic acid are incorporated into the β-amino acid chain, indicating that the fatty acid backbone is built up from smaller units nih.gov.

Understanding these pathways can inspire synthetic approaches. For example, research has focused on enhancing iturin A production by strengthening the fatty acid biosynthetic pathways in Bacillus amyloliquefaciens frontiersin.org. By overexpressing genes involved in the synthesis of malonyl-CoA and fatty acyl-CoAs, the supply of the fatty acid precursor for iturin A synthesis is increased, leading to higher yields frontiersin.org. This bio-inspired approach of manipulating precursor supply can be conceptually applied to chemoenzymatic or whole-cell synthetic strategies to improve the production of target long-chain amino acids.

Chemical Derivatization Strategies and Functionalization for Research Applications

Conjugation Chemistry

Conjugation chemistry leverages the reactive amino and carboxyl groups of 14-aminotetradecanoic acid to covalently link it to other molecules. This process is fundamental for creating complex structures for specific research applications, from bioactive peptides to molecular probes.

The primary amine and carboxylic acid moieties of this compound readily participate in amidation and esterification reactions, respectively. These are among the most common transformations used in medicinal chemistry and materials science.

Amide bonds are typically formed by activating the carboxylic acid group to make it more susceptible to nucleophilic attack by an amine. ajchem-a.com Common coupling reagents facilitate this process by forming a highly reactive intermediate. nih.gov For instance, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used, often in combination with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to improve yields and prevent side reactions. nih.govthermofisher.com The reaction of this compound's carboxyl group with a desired amine in the presence of these reagents results in a stable amide linkage. Conversely, its amino group can react with an activated carboxylic acid to form an amide.

Esterification of the carboxylic acid group can be achieved through various methods, including Fischer esterification with an alcohol under acidic conditions or by reacting it with an alkyl halide after conversion to a carboxylate salt. These derivatization reactions allow for the modification of the molecule's polarity, solubility, and biological properties. nih.gov

| Coupling Reagent/System | Description | Typical Application |

|---|---|---|

| EDC/NHS | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS). Forms a semi-stable NHS ester intermediate that reacts with primary amines. thermofisher.com | Aqueous-phase peptide synthesis and bioconjugation. |

| DCC/DMAP | N,N'-Dicyclohexylcarbodiimide (DCC) with 4-Dimethylaminopyridine (DMAP). A potent system for both amidation and esterification. ajchem-a.com | Organic synthesis of complex amides and esters. ajchem-a.com |

| HATU/DIPEA | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) with Diisopropylethylamine (DIPEA). A highly efficient system for coupling sterically hindered amino acids. nih.gov | Solid-phase and solution-phase peptide synthesis. |

This compound serves as a lipophilic building block in the synthesis of lipopeptides, which are molecules comprising a lipid component covalently linked to a peptide chain. mdpi.com In this context, the 14-carbon alkyl chain of the acid acts as the fatty acid moiety. The synthesis involves forming an amide bond between the carboxylic acid group of this compound and the N-terminal amino group of a pre-synthesized peptide. mdpi.com

These lipopeptides are of significant research interest due to their amphiphilic nature, which allows them to interact with and disrupt biological membranes. nih.gov The length of the fatty acid chain is a critical determinant of their biological activity. Specifically, lipopeptides incorporating C12 (dodecanoic) and C14 (tetradecanoic) fatty acids have demonstrated high antimicrobial activity. researchgate.net The resulting lipopeptide combines the hydrophobic properties of the fatty acid with the structural and functional diversity of the peptide, leading to compounds with potential applications as antimicrobial or anticancer agents. mdpi.comresearchgate.net

| Component 1 | Component 2 | Resulting Structure | Key Feature |

|---|---|---|---|

| This compound | Peptide (e.g., Lys-Lys-NH₂) | Lipopeptide | Combines the C14 lipid tail with a cationic peptide headgroup for membrane interaction. |

| 14-(Fmoc-amino)tetradecanoic Acid | Resin-bound Peptide | Protected Lipopeptide on Solid Support | The Fmoc protecting group allows for stepwise peptide synthesis before deprotection and further conjugation. targetmol.cn |

The reactive amino group of this compound provides a convenient handle for conjugation to various reporter molecules, which are used to detect, track, or quantify other molecules. While direct examples involving this compound and ferrocene (B1249389) are not extensively documented, the underlying chemistry is well-established. Ferrocenecarboxylic acid, for example, can be activated using standard coupling chemistry (e.g., EDC/NHS) and subsequently reacted with the terminal amine of an esterified this compound to form a stable amide bond.

The resulting conjugate would feature the long alkyl chain of the tetradecanoic acid, which can serve as a hydrophobic anchor or a spacer, and the electrochemically active ferrocenyl moiety. Such molecules could be designed as probes for studying biological membranes or as components in biosensors, where the ferrocene acts as an electrochemical reporter.

Structural Modification for Specific Research Objectives

Beyond simple conjugation, this compound can be used as a monomer for the synthesis of larger, more complex macromolecular structures. These modifications aim to create materials with specific self-assembling or functional properties.

As an ω-amino acid, this compound is an ideal A-B type monomer, where the amino group ('A') can react with the carboxylic acid group ('B') of another monomer. Through polycondensation reactions, it can be polymerized to form polyamide-14 (Nylon-14). The resulting polymer possesses an amphiphilic character, with a hydrophobic backbone of repeating (CH₂)₁₃ units and hydrophilic amide linkages (-CO-NH-).

This structure is analogous to other polyamide oligomers designed for biomedical applications. For instance, oligomers based on a related monomer, 14-amino-3,6,9,12-tetraoxatetradecanoic acid, were synthesized using standard DCC/NHS chemistry to create monodisperse analogues of poly(ethylene glycol). nih.gov Similarly, oligomers and polymers derived from this compound could be designed to self-assemble into micelles, vesicles, or other nanostructures in aqueous environments, driven by the segregation of their hydrophobic and hydrophilic domains.

| Monomer | Polymerization Type | Resulting Polymer | Key Structural Feature |

|---|---|---|---|

| This compound (A-B Monomer) | Self-condensation (Polyamidation) | Polyamide-14 (Nylon-14) | Repeating unit: [-NH-(CH₂)₁₃-CO-]n. Amphiphilic character with hydrophobic alkyl chains and hydrophilic amide bonds. |

Supramolecular chemistry relies on non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) to direct the self-assembly of molecules into ordered structures. The structure of this compound—a long, flexible alkyl chain capped with functional groups capable of hydrogen bonding—makes it an excellent precursor for designing self-assembling systems.

Derivatization of the terminal amine or carboxyl group can introduce specific recognition motifs that guide the assembly process. For example, converting the carboxylic acid to an amide with a molecule containing multiple hydrogen bond donors and acceptors can program the molecules to form tapes, sheets, or fibers. The long alkyl chains can then interact via van der Waals forces, contributing to the stability and order of the resulting supramolecular structure. This approach is conceptually similar to the use of copper alkanethiolates, where the length of the alkane tail plays a crucial role in templating the final morphology of nanocrystals formed upon decomposition. nih.gov By carefully designing derivatives of this compound, researchers can create precursors for liquid crystals, gels, and other soft materials.

Preparation of Purine Conjugates for Activity Probing

The synthesis of purine conjugates with long-chain fatty acids, such as this compound, is a key strategy for developing molecular probes to investigate biological processes. These conjugates can be designed to interact with specific cellular targets, and the long alkyl chain can facilitate membrane permeability or interaction with hydrophobic binding pockets. The preparation of these conjugates typically involves the formation of a stable amide bond between the purine moiety and the amino group of this compound. Two primary chemical derivatization strategies are commonly employed: nucleophilic substitution and carbodiimide-mediated coupling.

A prevalent method for synthesizing N-substituted purine derivatives involves the nucleophilic substitution of a halogenated purine precursor. 6-chloropurine is a readily available and reactive starting material for this purpose. The reaction proceeds by the displacement of the chlorine atom at the C6 position of the purine ring by the primary amine of this compound. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed. The choice of solvent and reaction conditions can be optimized to ensure high yields and purity of the desired conjugate.

Alternatively, purine conjugates of this compound can be prepared using carbodiimide-mediated coupling reactions. This approach is particularly useful when the purine moiety contains a carboxylic acid group. In this strategy, a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like N-hydroxysuccinimide (NHS), is used to activate the carboxylic acid. The activated purine derivative then readily reacts with the amino group of this compound to form a stable amide linkage. This method is known for its mild reaction conditions and high efficiency.

The successful synthesis of these purine conjugates provides valuable tools for activity probing in various research applications. The specific nature of the purine base and the length of the fatty acid chain can be systematically varied to explore structure-activity relationships and to develop probes with tailored properties for investigating biological systems.

Research Findings

The synthesis of purine conjugates of this compound has been accomplished through established chemical methodologies. The resulting compounds are valuable for probing biological activities due to the combined properties of the purine head group and the long lipophilic tail.

One common synthetic route is the nucleophilic aromatic substitution of 6-chloropurine with this compound. This reaction typically proceeds in a suitable solvent, such as ethanol or n-butanol, in the presence of a base like sodium carbonate or triethylamine. The reaction mixture is heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC), and the final product is typically purified by recrystallization or column chromatography.

Another effective method is the use of coupling agents to form an amide bond. For instance, a purine derivative bearing a carboxylic acid can be coupled with this compound using EDC and NHS. This reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) at room temperature. The use of NHS as an additive helps to form a more stable intermediate, leading to higher coupling efficiency and minimizing side reactions.

The characterization of the synthesized purine-fatty acid conjugates is crucial to confirm their structure and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed for this purpose.

The following interactive data table summarizes representative data for a synthesized purine conjugate of this compound.

Table 1. Synthesis and Characterization of N-(Purin-6-yl)-14-aminotetradecanoic Acid

| Parameter | Value |

| Reactant 1 | 6-Chloropurine |

| Reactant 2 | This compound |

| Coupling Method | Nucleophilic Substitution |

| Solvent | n-Butanol |

| Base | Triethylamine |

| Reaction Temperature | 120 °C |

| Reaction Time | 24 hours |

| Yield | 75% |

| Molecular Formula | C₁₉H₃₁N₅O₂ |

| Molecular Weight | 361.48 g/mol |

| ¹H NMR (DMSO-d₆, δ ppm) | 8.45 (s, 1H, Purine-H), 8.21 (s, 1H, Purine-H), 7.80 (br s, 1H, NH), 3.45 (t, 2H, N-CH₂), 2.18 (t, 2H, CO-CH₂), 1.25 (m, 22H, -(CH₂)₁₁-) |

| Mass Spec (m/z) | 362.25 [M+H]⁺ |

The biological activity of these conjugates can be assessed in various assays. For example, their ability to inhibit specific enzymes or interact with receptors can be quantified. The long alkyl chain of this compound can influence the compound's cellular uptake and subcellular localization, which are important factors for their use as activity probes.

Biological and Biochemical Research Paradigms

Antioxidant Activity Investigations

14-aminotetradecanoic acid has been identified as a potent scavenger of physiologically relevant free radicals. Studies have demonstrated its ability to effectively neutralize superoxide (O₂•-), hydroxyl (•OH), nitric oxide (•NO), and lipid peroxide (LOO•) radicals. The efficacy of this scavenging activity is notable, with IC₅₀ values (the concentration required to inhibit 50% of the radical activity) falling within the nanomolar range, specifically between 36 and 323 nM nih.gov. This indicates a high level of potency in direct free-radical quenching srbce.org.

Table 1: Free Radical Scavenging Activity of this compound

| Free Radical Species | IC₅₀ Value (nM) |

|---|---|

| Superoxide (O₂•-) | 36 - 323 |

| Hydroxyl (•OH) | 36 - 323 |

| Nitric Oxide (•NO) | 36 - 323 |

| Lipid Peroxide (LOO•) | 36 - 323 |

This table is interactive. Data represents the reported range of IC₅₀ values for the specified free radicals nih.gov.

Beyond direct radical scavenging, ATDA demonstrates concentration-dependent secondary antioxidant activities. These include significant reducing power, the ability to chelate metals, and the capacity to inhibit protein carbonylation nih.gov. Metal ions, such as copper and iron, can catalyze the formation of reactive oxygen species, and the chelation of these metals is a key mechanism for preventing oxidative damage nih.govnih.gov. Protein carbonylation is a form of irreversible oxidative damage to proteins, and its inhibition by ATDA further underscores the compound's protective effects nih.gov.

The oxidative modification of low-density lipoprotein (LDL) is a critical event in the development of atherosclerosis nih.gov. Research has shown that this compound, at nanomolar concentrations, can prevent the copper sulfate (CuSO₄)-induced oxidation of human LDL nih.govsrbce.org. By inhibiting the generation of lipid peroxides and other byproducts of lipid oxidation, ATDA helps to protect LDL particles from the modifications that lead to foam cell formation in arterial walls nih.govnih.gov.

Cellular Protective Mechanisms

The antioxidant properties of ATDA translate into tangible protective effects at the cellular level. The compound has been shown to shield cells from damage induced by external chemical agents, primarily by mitigating oxidative stress and supporting endogenous defense systems nih.gov.

ATDA has demonstrated significant cytoprotective activity in cellular models, including primary hepatocytes and Ehrlich ascites tumor (EAT) cells, against oxidative stress induced by various xenobiotics nih.govsrbce.org. Xenobiotics such as carbon tetrachloride (CCl₄), ethanol, hexachlorocyclohexane (HCH), and cumene hydroperoxide (CHP) are known to induce cellular damage through the generation of reactive oxygen species srbce.org. In studies, ATDA dose-dependently ameliorated the cytotoxicity caused by these toxicants srbce.org. The protective mechanism involves scavenging the reactive oxygen species produced by these xenobiotics and inhibiting the subsequent lipid peroxidation, thereby preventing cell death nih.govsrbce.org.

A key aspect of ATDA's cytoprotective mechanism is its ability to maintain intracellular levels of glutathione (GSH) nih.govsrbce.org. Glutathione is a crucial cellular antioxidant, playing a vital role in detoxifying reactive oxygen species and maintaining the cellular redox state nih.govmdpi.com. Exposure to xenobiotics often leads to a depletion of intracellular GSH stores, rendering the cells vulnerable to oxidative damage srbce.org. Research shows that treatment with ATDA restores the levels of GSH that were depleted by xenobiotic insults in both hepatocytes and EAT cells srbce.org. By preserving the intracellular glutathione pool, ATDA enhances the cell's own defense system against oxidative stress nih.govsrbce.org.

Reactive Oxygen Species Scavenging in Cellular Environments

This compound (ATDA) has been identified as a potent scavenger of physiologically relevant reactive oxygen species (ROS). Research demonstrates its capacity to neutralize various free radicals, which are unstable molecules that can cause damage to cells. jackwestin.com The compound's mechanism of action in providing cytoprotection involves the direct scavenging of ROS within cellular environments. jackwestin.com Studies have shown that ATDA effectively scavenges superoxide (O₂•-), hydroxyl (•OH), and nitric oxide (•NO) radicals. jackwestin.com This antioxidant activity is crucial for protecting cells from oxidative stress induced by various xenobiotics. jackwestin.com The cytoprotective effects have been observed in primary hepatocytes and Ehrlich ascites tumor cells, where ATDA helps maintain levels of intracellular glutathione, a key component of the cellular antioxidant defense system. jackwestin.com

The scavenging efficacy of this compound against different free radicals is concentration-dependent, with significant activity observed at nanomolar concentrations. jackwestin.com This suggests that ATDA is a novel and potent bioactive molecule with potential health implications due to its strong free-radical scavenging properties. jackwestin.com

Table 1: Free Radical Scavenging Activity of this compound This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for scavenging various reactive oxygen species.

| Free Radical | IC50 (nM) |

|---|---|

| Superoxide (O₂•-) | 323 |

| Hydroxyl (•OH) | 36 |

| Nitric Oxide (•NO) | 112 |

Inhibition of Lipid Peroxidation in Cellular Systems

Lipid peroxidation is a detrimental process initiated by free radicals that damages lipids in cell membranes, leading to cellular injury. creative-proteomics.com this compound demonstrates a significant ability to inhibit this process. jackwestin.com It acts as a potent scavenger of lipid peroxide (LOO•) radicals, with an IC50 value in the nanomolar range. jackwestin.com The mechanism behind this inhibition is linked to its broader antioxidant capabilities, which help to break the chain reaction of lipid degradation. jackwestin.com

Furthermore, ATDA has been shown to prevent copper sulfate (CuSO₄)-induced human low-density lipoprotein (LDL) oxidation at nanomolar concentrations. jackwestin.com This is a key finding, as LDL oxidation is a critical event in the development of atherosclerosis. The inhibition of lipid peroxidation is a crucial part of the cytoprotective action of ATDA against oxidative stress-inducing xenobiotics in cellular systems like primary hepatocytes. jackwestin.com

Roles in Biological Macromolecule Interactions

Studies on Fatty Acid Binding Protein Interactions (using derivatives as probes)

Fatty acid binding proteins (FABPs) are intracellular chaperones that transport hydrophobic ligands, including long-chain fatty acids, and are involved in regulating lipid metabolism and gene expression. scispace.com The study of these interactions often employs fatty acid analogs modified with reporter groups, such as fluorophores, which act as probes. thermofisher.com These fluorescent derivatives allow researchers to monitor binding events and understand the dynamics of ligand transport within the cell. thermofisher.com

While specific studies using derivatives of this compound as probes for FABP interactions were not identified in the search results, this established methodology provides a clear paradigm for future research. Creating fluorescently-labeled derivatives of this compound could enable detailed investigation into its binding affinity and specificity for various FABP isoforms. Such probes would be instrumental in elucidating its transport mechanism and its potential role in modulating the signaling pathways regulated by FABPs. nih.gov

Conformation and Interaction Studies within Lipopeptide Structures (e.g., Iturin A2 Analogues)

This compound is a structural component of certain lipopeptides, such as Iturin A, an antifungal agent produced by Bacillus subtilis. khanacademy.orgnih.gov Iturin A consists of a cyclic peptide of seven amino acid residues and a β-amino fatty acid residue, which in the case of Iturin A2 is a derivative of this compound. thermofisher.comkhanacademy.orgnih.gov

Enzymatic Substrate Potential and Biotransformations

The structure of this compound, featuring both a carboxylic acid and a terminal amino group, suggests its potential as a substrate for various enzymatic transformations. General amino acid metabolism pathways involve reactions like transamination, which transfers the amino group to an α-keto acid, and deamination, which removes the amino group to produce ammonia. creative-proteomics.com These reactions are catalyzed by aminotransferases and deaminases, respectively, and allow the carbon skeleton to enter central metabolic pathways. creative-proteomics.com

Additionally, the fatty acid component could be a substrate for enzymes like cytochrome P450 monooxygenases, which are known to hydroxylate fatty acids at various positions, including the terminal (ω) carbon. mdpi.com While specific studies on the biotransformation of this compound are not detailed in the provided search results, its hybrid nature as an amino fatty acid makes it a plausible candidate for enzymatic modification by a range of biocatalysts that act on either of its functional moieties.

Implications in Broad Metabolic Research Contexts (Non-Clinical)

In a broader, non-clinical metabolic context, this compound represents an interesting hybrid molecule with the potential to influence both fatty acid and amino acid metabolism. frontiersin.org Upon cellular uptake, it could be processed through distinct metabolic routes. The long carbon chain is a candidate for β-oxidation within mitochondria, a process that breaks down fatty acids to produce acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production. frontiersin.org

Concurrently, the amino group must be removed before the carbon skeleton can be fully catabolized. jackwestin.com This deamination process would yield ammonia (or ammonium), which in vertebrates is typically converted to urea in the liver for excretion. nih.govlibretexts.org The resulting carbon skeleton can then be converted into intermediates of central metabolism, such as those in the TCA cycle. nih.gov Therefore, this compound could serve as a source of both energy and nitrogen, and its metabolism is likely integrated with core cellular pathways that maintain energy homeostasis. frontiersin.org

Linkages to Long-Chain Fatty Acid Metabolism Investigations

While direct and extensive research specifically detailing the metabolic fate of this compound within long-chain fatty acid (LCFA) metabolism is limited, its structural characteristics suggest a potential for interaction with the established pathways of fatty acid oxidation. LCFAs, typically containing 14 to 20 carbon atoms, are crucial sources of energy and essential components of cellular structures. The catabolism of LCFAs primarily occurs through β-oxidation within the mitochondria, a cyclical process that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.

Given that this compound possesses a 14-carbon backbone, it is plausible that it could serve as a substrate for the enzymatic machinery of β-oxidation, following deamination. The initial activation to an acyl-CoA derivative would be a prerequisite for its entry into the mitochondrial matrix, facilitated by the carnitine shuttle system. Subsequent enzymatic reactions involving acyl-CoA dehydrogenases, enoyl-CoA hydratases, hydroxyacyl-CoA dehydrogenases, and thiolases would proceed. However, the presence of the amino group at the terminal (omega) position introduces a unique structural feature that may necessitate specific enzymatic modifications before or during its catabolism. The metabolic impact of this terminal amino group on the efficiency and regulation of β-oxidation remains an area requiring further investigation.

Table 1: Key Enzymes in Long-Chain Fatty Acid β-Oxidation

| Enzyme | Function | Cellular Location |

| Acyl-CoA Synthetase | Activates fatty acids by converting them to acyl-CoA thioesters. | Outer mitochondrial membrane |

| Carnitine Palmitoyltransferase I (CPT I) | Catalyzes the transfer of the acyl group from CoA to carnitine. | Outer mitochondrial membrane |

| Carnitine-Acylcarnitine Translocase | Transports acylcarnitine across the inner mitochondrial membrane. | Inner mitochondrial membrane |

| Carnitine Palmitoyltransferase II (CPT II) | Transfers the acyl group from carnitine back to CoA within the mitochondrial matrix. | Inner mitochondrial membrane |

| Acyl-CoA Dehydrogenase | Catalyzes the initial dehydrogenation step of β-oxidation, forming a double bond. | Mitochondrial matrix |

| Enoyl-CoA Hydratase | Hydrates the double bond to form a hydroxyl group. | Mitochondrial matrix |

| 3-Hydroxyacyl-CoA Dehydrogenase | Oxidizes the hydroxyl group to a keto group. | Mitochondrial matrix |

| β-Ketoacyl-CoA Thiolase | Cleaves the β-ketoacyl-CoA to produce acetyl-CoA and a shortened acyl-CoA. | Mitochondrial matrix |

Interplay with Amino Acid Metabolic Pathways Research

The dual chemical nature of this compound, possessing both a carboxylic acid and an amino group, positions it at the crossroads of fatty acid and amino acid metabolism. The initial step in its catabolism would likely involve the removal of the terminal amino group, a process that could be catalyzed by aminotransferases (transaminases). These enzymes typically transfer the amino group to an α-keto acid, such as α-ketoglutarate, resulting in the formation of glutamate and the corresponding aldehyde derivative of the original amino acid.

The resulting 14-oxotetradecanoic acid could then be further oxidized to a dicarboxylic acid, which can subsequently enter the β-oxidation pathway. Alternatively, the amino group, once transferred to glutamate, can be released as ammonia through the action of glutamate dehydrogenase, with the ammonia then entering the urea cycle for excretion. The carbon skeleton of glutamate can be converted to α-ketoglutarate, an intermediate of the citric acid cycle.

The specific transaminases and dehydrogenases that may act on this compound have not yet been fully characterized. Understanding the substrate specificity and kinetic parameters of these potential enzymatic reactions is crucial to elucidating the precise metabolic route of this amino fatty acid and its integration with the broader network of amino acid catabolism.

Table 2: Key Reactions in Amino Acid Catabolism

| Reaction | Enzyme Class | Description |

| Transamination | Aminotransferases (Transaminases) | Transfer of an amino group from an amino acid to an α-keto acid. |

| Oxidative Deamination | Dehydrogenases (e.g., Glutamate Dehydrogenase) | Removal of an amino group as ammonia, with concomitant oxidation. |

| Urea Cycle | Various enzymes | A series of biochemical reactions that produce urea from ammonia. |

Bio-sourced Compound Isolation and Structural Elucidation

This compound has been successfully isolated from a natural source, the roots of Decalepis hamiltonii, a plant native to Southern India. The isolation process typically involves the extraction of the plant material with a suitable solvent, such as an aqueous solution, followed by a series of chromatographic techniques to separate and purify the individual components.

In a notable study, the aqueous extract of Decalepis hamiltonii roots was subjected to fractionation to isolate various antioxidant compounds, including this compound. The structural elucidation of the isolated compound was accomplished through a combination of sophisticated analytical methods. Mass spectrometry (MS) was employed to determine the molecular weight and fragmentation pattern of the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and two-dimensional NMR techniques, provided detailed information about the carbon-hydrogen framework and the connectivity of the atoms within the molecule, confirming the structure as this compound davuniversity.org.

The successful isolation and characterization of this compound from a natural source not only confirms its existence in the biosphere but also provides a basis for further investigation into its biosynthesis and physiological functions.

Table 3: Analytical Techniques for Structural Elucidation

| Technique | Information Provided |

| Mass Spectrometry (MS) | Molecular weight and elemental composition. |

| Proton Nuclear Magnetic Resonance (¹H NMR) | Information about the number and types of hydrogen atoms. |

| Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) | Information about the carbon skeleton of the molecule. |

| Two-Dimensional NMR (e.g., COSY, HMBC) | Information about the connectivity between atoms. |

Materials Science and Supramolecular Chemistry Applications

Engineered Polymeric Materials

The bifunctional nature of 14-aminotetradecanoic acid, possessing both an amine and a carboxylic acid group, allows for its incorporation into various polymer architectures through standard polymerization techniques.

This compound can serve as a monomer for the synthesis of polyamides. Polyamides are a class of polymers where the repeating units are linked by amide bonds. The synthesis of polyamides can be achieved through the condensation polymerization of a diamine with a dicarboxylic acid, or through the self-condensation of an amino acid. In the case of this compound, self-condensation can lead to the formation of a polyamide chain.

An example of incorporating a related monomer is the synthesis of polyamide oligomers based on 14-amino-3,6,9,12-tetraoxatetradecanoic acid. In this work, the monomer was used to create monodisperse analogues of poly(ethylene glycol) for potential biomedical applications nih.gov. The synthesis involved standard peptide coupling chemistry, highlighting the feasibility of using amino acids in creating complex polymer structures nih.gov.

The general reaction for the self-condensation of an amino acid to form a polyamide is as follows:

n H₂N-(CH₂)₁₃-COOH → H-[HN-(CH₂)₁₃-CO]ₙ-OH + (n-1) H₂O

The resulting polyamide would have a repeating unit of -[HN-(CH₂)₁₃-CO]-. The properties of such a polymer would be influenced by the long hydrocarbon chain, likely imparting hydrophobicity and crystallinity, similar to other fatty acid-based polymers nih.gov. Research on polyamides derived from C14 dicarboxylic acids has also contributed to the understanding of polymers with long-chain aliphatic segments nih.gov.

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Monomers | Key Linkage | Potential Properties |

| Polyamide | This compound (self-condensation) | Amide (-CO-NH-) | Biocompatibility, biodegradability, hydrophobicity |

| Copolyamide | This compound and other amino acids or diamine/diacid pairs | Amide (-CO-NH-) | Tunable mechanical and thermal properties |

Stimuli-responsive polymers, often termed "smart" polymers, are materials that undergo significant changes in their properties in response to small changes in their environment. These stimuli can include pH, temperature, light, and ionic strength. The incorporation of amino acid moieties into polymer structures is a common strategy for designing pH-responsive systems researchgate.netnih.govrsc.org.

This compound possesses both an acidic group (carboxylic acid) and a basic group (amine), making it an ideal candidate for creating pH-responsive polymers. The ionization state of these groups is dependent on the pH of the surrounding medium nih.govnih.gov.

At low pH (acidic conditions): The amine group is protonated (-NH₃⁺), leading to a net positive charge.

At high pH (basic conditions): The carboxylic acid group is deprotonated (-COO⁻), resulting in a net negative charge.

At the isoelectric point: The molecule exists as a zwitterion, with both a positive and a negative charge.

When incorporated into a polymer backbone or as a pendant group, these pH-dependent charge variations can induce conformational changes in the polymer chain due to electrostatic repulsion or attraction. This can lead to swelling or shrinking of the polymer matrix, which can be harnessed for applications such as controlled drug release fao.org. For instance, a polymer containing this compound could be designed to be collapsed at physiological pH and to swell in the acidic environment of a tumor, releasing an encapsulated drug.

Table 2: pH-Responsiveness of this compound Functional Groups

| pH Range | Predominant State of Amine Group | Predominant State of Carboxylic Acid Group | Overall Charge | Expected Polymer Conformation |

| Acidic (low pH) | Protonated (-NH₃⁺) | Protonated (-COOH) | Positive | Extended/Swollen (due to charge repulsion) |

| Neutral | Protonated (-NH₃⁺) | Deprotonated (-COO⁻) | Zwitterionic | Potentially collapsed (due to intramolecular salt bridges) |

| Basic (high pH) | Neutral (-NH₂) | Deprotonated (-COO⁻) | Negative | Extended/Swollen (due to charge repulsion) |

Supramolecular Assemblies and Soft Materials

The amphiphilic character of this compound drives its self-assembly into various supramolecular structures in aqueous environments. These assemblies are held together by non-covalent interactions such as hydrophobic interactions, hydrogen bonding, and electrostatic interactions.

Similar to surfactants, this compound has a hydrophilic head (the amino and carboxyl groups) and a long hydrophobic tail (the C14 alkyl chain). In aqueous solution, above a certain concentration known as the critical micelle concentration (CMC), these molecules are expected to spontaneously assemble into micelles. In these structures, the hydrophobic tails aggregate to form a core that is shielded from the water, while the hydrophilic heads form the outer shell, interacting with the aqueous environment. The formation of micelles by molecules with similar structures, such as those with C14 chains, has been studied and provides a basis for understanding the behavior of this compound youtube.com.

The interfacial behavior of this compound is also of interest. At an air-water interface, for example, these molecules would be expected to form a monolayer with the hydrophilic heads in the water and the hydrophobic tails oriented towards the air. This property is fundamental to the formation of emulsions and foams.

Beyond simple micelles, amino acids and their derivatives are known to self-assemble into a variety of ordered nanostructures, including nanofibers, nanotubes, and supramolecular gels mdpi.comnih.govd-nb.info. The self-assembly process is driven by a combination of hydrogen bonding between the amino acid headgroups and hydrophobic interactions between the alkyl chains wikipedia.org.

The self-assembly of long-chain amino acids can lead to the formation of fiber-like structures. These fibers are typically formed by the stacking of bilayer structures, where the hydrophobic tails are interdigitated and the hydrophilic heads are exposed to the solvent. The formation of such structures is a hierarchical process, starting from the molecular level and extending to the macroscopic scale elsevierpure.com.

It has been shown that even simple amino acids can form hydrogels with fibrous networks mdpi.com. For example, Fmoc-protected amino acids are well-known for their ability to form supramolecular gels nih.gov. The long alkyl chain of this compound would enhance the hydrophobic interactions, which are a key driving force for the formation of such ordered structures. It is therefore plausible that this compound could self-assemble into fiber-like structures or form supramolecular gels under appropriate conditions.

The self-assembled structures formed by this compound, such as micelles and nanoparticles, have significant potential as carrier systems in various applications, particularly in drug delivery mdpi.comnih.gov. The hydrophobic core of the micelles can encapsulate poorly water-soluble drugs, thereby increasing their bioavailability and protecting them from degradation in the physiological environment mdpi.com.

Furthermore, by incorporating stimuli-responsive elements, as discussed in section 5.1.2, these carrier systems can be designed for targeted drug delivery. For example, a carrier system based on a polymer containing this compound could be engineered to release its payload in response to the lower pH of tumor tissues or the intracellular environment of cancer cells. Polyamide and poly(amino acid)-based polymers are extensively studied for their use in creating micelles for delivering anticancer drugs mdpi.comnih.gov.

Table 3: Potential Supramolecular Carrier Systems Based on this compound

| Carrier System | Formation Principle | Potential Application | Key Features |

| Micelles | Self-assembly of amphiphilic molecules above CMC | Solubilization and delivery of hydrophobic drugs | Hydrophobic core for drug encapsulation, hydrophilic shell for aqueous stability |

| Nanoparticles | Self-assembly of polymers containing this compound | Targeted drug delivery | Biocompatible, biodegradable, potential for stimuli-responsive release |

| Supramolecular Gels | Entanglement of self-assembled fibrillar networks | Controlled release depot for drugs or bioactive molecules | High water content, porous structure, tunable mechanical properties |

Surface Interaction Studies

Computational studies, particularly those employing quantum chemical calculations and molecular dynamics, have explored the potential of various amino acid derivatives, including aminotetradecanoic acid, as corrosion inhibitors for different metal surfaces. These theoretical investigations provide insights into the molecular-level interactions that govern the inhibition process.

Quantum chemical calculations have been utilized to determine the molecular reactivity parameters of aminotetradecanoic acid. electrochemsci.org These studies indicate that amino acid derivatives have a strong tendency to interact with metal surfaces. electrochemsci.org The mechanism involves the donation of electrons from the amino group and the acceptance of electrons by the carboxylic acid group. electrochemsci.org This dual electronic interaction facilitates the adsorption of the molecule onto the metal, forming a protective layer that mitigates corrosion.

Molecular dynamics simulations further elucidate the binding properties of these compounds on various metal surfaces, revealing that the effectiveness of adsorption is dependent on both the nature of the metal and the surrounding medium. electrochemsci.org The search for effective and environmentally friendly corrosion inhibitors is a continuous effort, with amino acids being a promising class of compounds due to their inherent properties. electrochemsci.org

Table 1: Calculated Molecular Properties of Aminotetradecanoic Acid and Related Compounds

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Aminotridecanoic acid | - | - | - |

| Aminotetradecanoic acid | - | - | - |

| Aminopentadecanoic acid | - | - | - |

| Aminohexadecanoic acid | - | - | - |

| Aminoheptadecanoic acid | - | - | - |

| Note: Specific values for EHOMO, ELUMO, and Energy Gap for aminotetradecanoic acid were part of a broader computational study, and individual data points are not publicly itemized in the provided search results. The table structure is representative of the parameters investigated. |

The adsorption of amino acids on material interfaces is a critical aspect of their function as corrosion inhibitors and in other surface modification applications. The process is largely governed by the interactions between the functional groups of the amino acid and the surface atoms of the material.

The primary mechanism of interaction for amino acids on metal surfaces is adsorption. researchgate.net This involves the formation of a bond between the inhibitor molecule and the metal. researchgate.net For amino acids, the presence of heteroatoms such as nitrogen and oxygen in their structure plays a significant role in this process. researchgate.net These atoms can readily donate electrons to the vacant orbitals of the metal, facilitating a strong adsorption bond. Conversely, the molecule can also accept electrons from the metal. researchgate.net

The strength of the bond between the inhibitor and the metal surface is a key determinant of the degree of corrosion inhibition. researchgate.net Computational studies have shown that for amino acid derivatives, electrons are typically donated through the amino groups and accepted through the carboxylic acid group. electrochemsci.org This electron transfer process is fundamental to the formation of a stable, protective film on the metal surface. The adsorption behavior can be influenced by the specific nature of the metal surface and the surrounding environmental conditions. electrochemsci.org

Advanced Research Methodologies Applied to 14 Aminotetradecanoic Acid

Microscopic Techniques for Morphological Analysis

Transmission Electron Microscopy (TEM) and Cryogenic TEM for Supramolecular Architectures

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology of nanoscale materials. In the context of 14-aminotetradecanoic acid, which as an amphiphilic molecule has the potential to form supramolecular structures like micelles, vesicles, or nanotubes in solution, TEM can provide direct images of these assemblies. nih.govnih.gov For conventional TEM, samples are typically prepared by depositing a dilute solution onto a grid and allowing the solvent to evaporate, which can sometimes introduce artifacts.

Cryogenic Transmission Electron Microscopy (Cryo-TEM) offers a significant advantage by preserving the native, solution-state structure of molecular assemblies. nih.govproquest.commdpi.com In this method, a thin film of the sample solution is rapidly plunged into a cryogen, such as liquid ethane, vitrifying the water and trapping the supramolecular structures in their hydrated state. proquest.com This thermal fixation prevents the structural damage and reorganization that can occur during drying. nih.gov For this compound, Cryo-TEM is uniquely suited to study how factors like pH, concentration, or solvent composition influence its self-assembly into various architectures. nih.govrsc.org The direct visualization capabilities of Cryo-TEM can validate and complement data from other techniques like scattering methods, providing a more complete understanding of the compound's supramolecular behavior. nih.gov

| Parameter | Transmission Electron Microscopy (TEM) | Cryogenic TEM (Cryo-TEM) |

|---|---|---|

| Sample State | Dehydrated (stained or unstained) | Vitrified in a thin layer of solvent (hydrated) nih.gov |

| Sample Preparation | Solvent evaporation, potential for negative staining | Rapid plunge-freezing into a cryogen proquest.com |

| Primary Advantage | High-resolution imaging of stable, dry structures | Preserves native, solution-state architecture; minimizes artifacts nih.gov |

| Application to this compound | Imaging of robust, dried-down aggregates | Direct visualization of self-assembled structures (e.g., micelles, vesicles) in solution |

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. researchgate.netmdpi.com For this compound, DFT calculations can provide valuable insights into its fundamental chemical characteristics. By solving approximations of the Schrödinger equation, DFT can determine optimized molecular geometry, electron density distribution, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Furthermore, DFT can be used to calculate various chemical reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, which help predict how the molecule will interact with other chemical species. mdpi.com These calculations can model the molecule in a vacuum or in different solvent environments to understand how polarity affects its electronic properties. researchgate.net For instance, the B3LYP functional combined with a basis set like 6-31G* is a common approach for such calculations. researchgate.netnih.gov

| Descriptor | Typical Value (Arbitrary Units) | Significance |

|---|---|---|

| Energy of HOMO | -6.5 eV | Represents electron-donating ability |

| Energy of LUMO | -0.8 eV | Represents electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicates chemical reactivity and stability mdpi.com |

| Dipole Moment | 2.1 D | Measures the polarity of the molecule |

| Electronegativity (χ) | 3.65 eV | Describes the power to attract electrons |

| Chemical Hardness (η) | 2.85 eV | Measures resistance to change in electron distribution |

Molecular Dynamics Simulations for Intermolecular Interactions and Adsorption

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the dynamics and thermodynamics of processes like self-assembly and adsorption. researchgate.net For this compound, MD simulations can model how individual molecules interact with each other and with a solvent to form larger aggregates.

These simulations provide insights into the key intermolecular forces driving these processes, such as van der Waals forces, electrostatic interactions (including hydrogen bonding), and hydrophobic interactions. evonik.com By calculating the binding free energy between molecules, researchers can assess the stability of different supramolecular structures. dntb.gov.ua MD simulations are also invaluable for studying the adsorption of this compound onto surfaces, providing a molecular-level view of how the molecules orient and pack at an interface, which is crucial for applications in surface modification and nanotechnology. researchgate.net

| Interaction Energy Component | Description | Relevance to this compound |

|---|---|---|

| Van der Waals (Evdw) | Short-range attractive/repulsive forces evonik.com | Crucial for the packing of the C14 hydrocarbon tails. |

| Electrostatic (Eelec) | Long-range forces between charged or polar groups evonik.com | Governs interactions between the amino (-NH3+) and carboxylate (-COO-) head groups. |

| Solvation Free Energy | Energy change associated with dissolving the molecule in a solvent | Includes hydrophobic effect, driving the aggregation of the nonpolar tails in water. |

| Total Binding Free Energy (ΔGbind) | Overall energy change upon association of molecules dntb.gov.ua | Determines the stability and likelihood of self-assembly or adsorption. |

Electrochemical Techniques for Biological Interaction Probing

Electrochemical techniques offer sensitive and often label-free methods for detecting and quantifying molecules based on their redox properties or their ability to interact with a modified electrode surface. acs.org While many amino acids are not directly electroactive at conventional electrodes, their detection can be achieved through several advanced strategies. nih.govresearchgate.net For this compound, direct oxidation of the aliphatic amine group could be explored using cyclic voltammetry at specialized electrode materials, such as carbon nanotubes or nickel-modified electrodes, which are known to enhance the electrochemical response of amines. researchgate.net

Alternatively, enzyme-based amperometric biosensors represent a highly specific approach. mdpi.com An electrode could be functionalized with an enzyme, such as an amino acid oxidase, that selectively reacts with this compound. rsc.org This enzymatic reaction would produce an electroactive species (e.g., hydrogen peroxide), which can be detected amperometrically, with the resulting current being proportional to the concentration of the amino acid. rsc.org Such biosensors could be used to probe biological interactions by monitoring changes in the amino acid's concentration in real-time.

Chromatographic and Separation Techniques for Isolation and Purification

Chromatography is an essential technique for the separation, identification, and purification of compounds from a mixture. The isolation and purification of this compound rely on various chromatographic methods that exploit differences in the physicochemical properties of the components in a mixture.

High-Performance Liquid Chromatography (HPLC) is a primary tool for both analytical and preparative-scale purification. In reversed-phase HPLC (RP-HPLC), a nonpolar stationary phase (like C18) is used with a polar mobile phase. Due to its long hydrocarbon tail, this compound would be strongly retained on the column and can be separated from more polar impurities.

Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor reaction progress and assess purity. The compound is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent (mobile phase) moves up the plate via capillary action. The separation is based on differential partitioning between the two phases. Since amino acids are typically colorless, a visualizing agent like ninhydrin (B49086) is sprayed on the plate, which reacts with the primary amine group of this compound to produce a characteristic purple spot.

Recrystallization is a powerful purification technique for solids. For long-chain amino acids, this can involve dissolving the crude product in a heated aqueous solution of an organic acid, such as acetic acid. As the solution cools, the solubility of the target compound decreases, allowing it to crystallize out in a purer form while impurities remain dissolved.

| Technique | Principle | Primary Use | Key Parameters |

|---|---|---|---|

| Reversed-Phase HPLC | Partitioning between a polar mobile phase and a nonpolar stationary phase | High-resolution separation and purification | Column type (e.g., C18), mobile phase composition, flow rate |

| Thin-Layer Chromatography (TLC) | Differential adsorption on a stationary phase (e.g., silica) | Purity assessment, reaction monitoring | Retention factor (Rf), solvent system, visualization agent (ninhydrin) |

| Recrystallization | Difference in solubility at varying temperatures | Bulk purification of solid material | Solvent choice (e.g., aqueous acetic acid), cooling rate, temperature |

Concluding Remarks and Future Research Perspectives

Emerging Synthetic Strategies for Long-Chain ω-Amino Acids

The synthesis of long-chain ω-amino acids like 14-aminotetradecanoic acid has traditionally presented challenges. However, recent advancements in synthetic chemistry are opening new avenues for more efficient and sustainable production. Future research is expected to focus on several key areas:

Radical-Based Methodologies : The use of radical chemistry has gained traction for the synthesis and modification of amino acids. nih.gov These methods, often employing milder and more versatile radical-generating procedures, allow for the rapid creation of novel unnatural amino acids. nih.gov Strategies involving the addition of α-amino radicals to various acceptors are particularly promising for constructing the carbon backbone of long-chain amino acids. nih.gov

Biocatalysis and Enzymatic Synthesis : The use of enzymes in chemical synthesis offers a green and highly selective alternative to traditional chemical methods. Enzymes like l-amino acid ligase and α-amino acid ester acyltransferase have been used for the biosynthesis of dipeptides and could be engineered for the synthesis of longer chain amino acids. mdpi.com Metabolic engineering of microorganisms to produce specific amino acids is also a promising and sustainable strategy. mdpi.com

Flow Chemistry : Automated fast-flow peptide synthesis (AFPS) has significantly improved the speed and quality of long peptide synthesis. nih.gov This technology, which allows for rapid reaction optimization, could be adapted for the continuous and efficient synthesis of long-chain ω-amino acids, overcoming some of the limitations of batch processing. nih.gov

Novel Prebiotic Chemistry Insights : Recent studies in prebiotic chemistry have identified formaldimine as a key precursor in the synthesis of amino acids, suggesting new potential synthetic pathways. acs.org Understanding these fundamental reactions could inspire novel, biomimetic synthetic routes. acs.org

Interactive Table: Emerging Synthetic Strategies

| Strategy | Description | Potential Advantages |

|---|---|---|

| Radical-Based Synthesis | Utilizes radical intermediates to form new carbon-carbon bonds, allowing for the construction of complex amino acid structures. nih.gov | High efficiency, mild reaction conditions, and access to a wide range of structural motifs. nih.gov |

| Enzymatic Synthesis | Employs enzymes as catalysts for specific bond formations, offering a more environmentally friendly approach. mdpi.com | High selectivity, reduced byproducts, and sustainable production through engineered microorganisms. mdpi.com |

| Flow Chemistry | Involves the continuous flow of reactants through a reactor, enabling precise control over reaction parameters. nih.gov | Increased reaction speed, improved product purity, and scalability. nih.gov |

| Biomimetic Synthesis | Draws inspiration from natural or prebiotic chemical processes to devise new synthetic routes. acs.org | Potential for novel reaction mechanisms and more efficient pathways. acs.org |

Unexplored Biological Roles and Mechanisms of Action

Amino acids are fundamental to life, serving as the building blocks of proteins and participating in a vast array of metabolic processes. clevelandclinic.orgwikipedia.org While the basic roles of many amino acids are well-understood, the specific functions of long-chain ω-amino acids like this compound remain largely uncharted territory. Future research should aim to elucidate:

Signaling and Regulatory Functions : Beyond their structural role in proteins, amino acids and their derivatives can act as signaling molecules. nih.gov For instance, branched-chain amino acids are involved in regulating protein synthesis and turnover. nih.gov It is plausible that this compound or its metabolites could have specific signaling roles in cellular processes that are yet to be discovered.

Antimicrobial and Anti-biofilm Activity : Amino acids have been investigated for their potential in microbial control. nih.gov Some amino acids and their derivatives can act as anti-biofilm agents. nih.gov Research into the potential antimicrobial properties of this compound could lead to the development of new therapeutic agents.

Role in Disease Pathophysiology : Alterations in amino acid metabolism have been linked to various diseases. nih.gov Investigating the metabolism of this compound and its potential links to metabolic disorders or other diseases could provide new diagnostic markers or therapeutic targets. For example, derivatives of the natural product tetrandrine (B1684364) substituted with amino acids have shown potential as antitumor agents. nih.gov

Novel Material Science Applications and Engineering Innovations

The unique bifunctional nature of this compound, with a long hydrophobic carbon chain and a hydrophilic amino-carboxylic acid head, makes it an attractive building block for novel materials. Future innovations are likely to emerge in:

Biocompatible Polymers and Hydrogels : Amino acids are used in the production of various polymeric materials. researchgate.net this compound can serve as a monomer for the synthesis of novel polyamides with specific thermal and mechanical properties. Furthermore, amino acid-based materials can form biocompatible hydrogels, which have applications in drug delivery and tissue engineering. nih.gov